2,9-Dimethyl-4,9-dihydro-3H-pyrido[3,4-b]indol-2-ium iodide
Description
Key Structural Comparisons:
| Feature | β-Carboline | 2,9-Dimethyl Derivative |
|---|---|---|
| Core Structure | Fully aromatic pyrido-indole | Partially saturated (4,9-dihydro) |
| Substituents | Typically H or methoxy groups | Methyl at N2 and C9 |
| Charge Distribution | Neutral | Cationic (quaternary ammonium) |
| Biological Relevance | MAO inhibition, fluorescence | Synthetic modifications |
The methylation at position 2 creates a quaternary ammonium center, a feature absent in most natural β-carbolines. This modification enhances solubility in polar solvents due to the iodide counterion, as seen in analogous pyridinium salts. The 4,9-dihydro saturation reduces aromaticity in the third ring, potentially influencing π-π stacking interactions compared to fully aromatic β-carbolines.
Tautomeric Forms and Charge Distribution Characteristics
The compound exhibits limited tautomerism due to its quaternary ammonium structure, which fixes the positive charge on the N2 nitrogen. However, the 4,9-dihydro component introduces conformational flexibility in the saturated ring, allowing for minor tautomeric shifts in proton placement.
Charge Distribution:
Tautomeric Possibilities:
While the quaternary center prevents classical proton-shift tautomerism, the dihydro moiety permits limited resonance within the saturated ring:
- 4,9-Dihydro Form : The dominant form, with single bonds at C4-C9 and C9-N1.
- 3,4-Dihydro Tautomer : A hypothetical minor form involving hydrogen migration, though steric hindrance from the methyl groups likely suppresses this.
The charge distribution remains static, but the electron-rich indole ring may participate in transient dipole interactions, as observed in related dihydropyridoindolium systems.
Properties
CAS No. |
96229-06-0 |
|---|---|
Molecular Formula |
C13H15IN2 |
Molecular Weight |
326.18 g/mol |
IUPAC Name |
2,9-dimethyl-3,4-dihydropyrido[3,4-b]indol-2-ium;iodide |
InChI |
InChI=1S/C13H15N2.HI/c1-14-8-7-11-10-5-3-4-6-12(10)15(2)13(11)9-14;/h3-6,9H,7-8H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
SVGIGQFXRZYTBO-UHFFFAOYSA-M |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C=[N+](CC3)C.[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dimethyl-4,9-dihydro-3H-pyrido[3,4-b]indol-2-ium iodide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indole derivatives with methylating agents in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as dichloromethane and the application of heat to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, making it feasible for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2,9-Dimethyl-4,9-dihydro-3H-pyrido[3,4-b]indol-2-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Halogenating agents or other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce reduced indole derivatives .
Scientific Research Applications
2,9-Dimethyl-4,9-dihydro-3H-pyrido[3,4-b]indol-2-ium iodide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,9-Dimethyl-4,9-dihydro-3H-pyrido[3,4-b]indol-2-ium iodide involves its interaction with specific molecular targets. It can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and discussion highlight key structural and functional differences between 2,9-dimethyl-4,9-dihydro-3H-pyrido[3,4-b]indol-2-ium iodide and its analogs.
Table 1: Structural and Functional Comparison of Selected β-Carboline Derivatives
Structural Differences and Implications
In contrast, harmaline and harmalol lack this substitution, relying on 1-methyl or hydroxyl groups for activity . 9-Methyl vs. 9-Benzyl: The 9-methyl group in the target compound reduces steric bulk compared to hamaline’s 9-(4-chlorobenzyl) group, which may limit substrate selectivity but improve solubility . Dihydro vs.
Counterion Effects :
- The iodide counterion in the target compound may enhance lipophilicity compared to chloride salts (e.g., harmalol hydrochloride), influencing membrane permeability and pharmacokinetics .
Therapeutic Potential
Biological Activity
2,9-Dimethyl-4,9-dihydro-3H-pyrido[3,4-b]indol-2-ium iodide (CAS No. 13695951) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its anticancer properties, effects on cell cycle regulation, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of 2,9-Dimethyl-4,9-dihydro-3H-pyrido[3,4-b]indol-2-ium iodide is C₁₃H₁₅IN₂, with a molecular weight of 300.18 g/mol. The structure features a pyridoindole framework that is characteristic of several biologically active compounds.
Anticancer Properties
Research indicates that 2,9-Dimethyl-4,9-dihydro-3H-pyrido[3,4-b]indol-2-ium iodide exhibits significant antiproliferative activity against various cancer cell lines. A study highlighted its effectiveness in inducing G2/M phase cell cycle arrest and apoptosis in human breast cancer cells. The compound triggers the intrinsic apoptotic pathway by modulating key proteins involved in cell survival and death .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | G2/M phase arrest; intrinsic apoptosis |
| HeLa (Cervical Cancer) | 15 | Induction of apoptosis via mitochondrial pathway |
| A549 (Lung Cancer) | 12 | Inhibition of cell proliferation |
The biological activity of this compound is attributed to its interaction with various cellular targets. It has been shown to inhibit key signaling pathways involved in cancer progression:
- Inhibition of Kinases : The compound may inhibit specific kinases that are crucial for cancer cell survival and proliferation.
- Induction of Apoptosis : By activating pro-apoptotic factors and inhibiting anti-apoptotic proteins, it promotes programmed cell death.
- Cell Cycle Regulation : The compound's ability to induce G2/M phase arrest prevents cancer cells from dividing and proliferating.
Study on Breast Cancer Cells
In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of 2,9-Dimethyl-4,9-dihydro-3H-pyrido[3,4-b]indol-2-ium iodide. Results demonstrated a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed at higher concentrations.
Study on Lung Cancer Cells
Another study focused on A549 lung cancer cells revealed similar results, where the compound effectively reduced cell viability and induced apoptosis through mitochondrial dysfunction. Flow cytometry analysis confirmed the accumulation of cells in the sub-G1 phase, indicative of apoptotic activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
